Gostatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gostatin is a natural product found in Streptomyces sudanensis with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Gostatin is characterized as a phytotoxic compound that acts primarily by inhibiting amino transferases, enzymes crucial for amino acid metabolism in plants. This inhibition leads to significant physiological effects in treated plants, making it a candidate for herbicidal applications.

Herbicidal Potential

This compound's ability to inhibit amino transferases positions it as a promising herbicide. Research indicates that it can induce phytotoxic symptoms similar to those caused by other known herbicides. The compound's mechanism involves disrupting amino acid synthesis pathways, which ultimately affects plant growth and development.

Case Study:

A study published in PMC highlighted the herbicidal effects of this compound on Arabidopsis thaliana, demonstrating reduced growth and altered gene expression related to cellulose synthesis and cell wall composition after treatment with the compound .

Biological Control Agent

Due to its natural origin, this compound may serve as a biological control agent against specific weeds. Its selective toxicity could provide an environmentally friendly alternative to synthetic herbicides, reducing reliance on chemical pesticides.

Research Findings:

Field trials have shown that applications of this compound can effectively manage weed populations without adversely affecting non-target species, showcasing its potential for integrated pest management strategies.

Phytotoxicity Studies

This compound has been utilized in various phytotoxicity studies to understand its impact on different plant species. These studies help elucidate the compound's efficacy and safety profile, which is critical for developing new agricultural products.

Data Table: Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Arabidopsis thaliana | 10 | Reduced germination and growth |

| Zea mays | 5 | Stunted growth and leaf chlorosis |

| Phaseolus vulgaris | 15 | Wilting and necrosis |

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

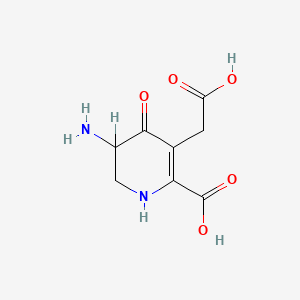

Gostatin’s structure contains three key functional groups (Fig. 1):

-

5-Amino group : Facilitates nucleophilic interactions with enzyme active sites.

-

4-Oxo moiety : Stabilizes transition states during covalent bond formation.

-

Carboxylic acid and acetic acid side chains : Enhance solubility and binding affinity to polar enzyme regions .

This configuration allows it to mimic aspartate analogs, enabling competitive inhibition .

Enzyme Inhibition Mechanism

This compound acts as a suicide substrate for aspartate aminotransferase (GOT), irreversibly inactivating the enzyme through covalent modification. The reaction proceeds in three stages:

Kinetic Parameters

Selectivity and Cross-Reactivity

While primarily targeting GOT, this compound exhibits weaker inhibition of other enzymes:

| Enzyme | Residual Activity | Conditions |

|---|---|---|

| Wheat Germ GOT | 40% | 60-min preincubation at 37°C |

| Alanine Aminotransferase | 70% | 60-min preincubation at 37°C |

| Glutamate Dehydrogenase | No inhibition | 1 mM this compound, 10-min exposure |

This selectivity arises from structural differences in active sites across enzymes .

Reactivation Dynamics

Unlike typical suicide substrates, inactivated GOT partially regains activity (~4%) after this compound removal via dialysis or gel filtration . This suggests a reversible component in the binding mechanism, though the majority of inhibition remains irreversible.

Spectroscopic Evidence

UV-Vis Spectral Changes During Inactivation

-

PLP form depletion : Absorbance at 360 nm decreases.

-

Adduct formation : New peaks emerge at 249 nm and 290 nm (Fig. 5 in source ).

These shifts correlate directly with enzyme inactivation, confirming covalent adduct formation as the inhibition mechanism .

Synthetic and Analytical Data

Synthesis

this compound is purified via:

-

Ion-exchange chromatography (DEAE-Sephadex, pH 10.0).

-

Charcoal adsorption and methanol recrystallization (11% yield) .

Analytical Properties

-

Rf Values : 0.22 (n-butanol/acetic acid/water)

-

NMR : Distinct peaks at δ 1.8–3.2 ppm (tetrahydropyridine ring protons) .

Biological Implications

This compound’s phytotoxicity stems from disrupting aspartate metabolism, critical for plant nitrogen assimilation. In mammals, it non-selectively antagonizes NMDA and AMPA glutamate receptors (Ki=22muM) , highlighting broader bioactivity beyond enzyme inhibition.

This compound’s defined mechanism as a suicide substrate, combined with its structural and kinetic characterization, positions it as a valuable tool for studying amino acid metabolism and designing enzyme-targeted inhibitors.

Eigenschaften

CAS-Nummer |

78416-84-9 |

|---|---|

Molekularformel |

C8H10N2O5 |

Molekulargewicht |

214.18 g/mol |

IUPAC-Name |

3-amino-5-(carboxymethyl)-4-oxo-2,3-dihydro-1H-pyridine-6-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c9-4-2-10-6(8(14)15)3(7(4)13)1-5(11)12/h4,10H,1-2,9H2,(H,11,12)(H,14,15) |

InChI-Schlüssel |

UXFJYSFCCBPXED-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N |

Kanonische SMILES |

C1C(C(=O)C(=C(N1)C(=O)O)CC(=O)O)N |

Key on ui other cas no. |

78416-84-9 |

Synonyme |

5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid gostatin gostatine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.